4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid chemical structure
4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid chemical structure
An In-depth Technical Guide to 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and synthetic research. The document elucidates the compound's detailed chemical structure, physicochemical properties, and presents a robust, step-by-step synthetic pathway grounded in established chemical principles. Furthermore, it details the expected spectroscopic signature of the molecule for unambiguous characterization. The guide culminates in a discussion of the strategic importance of its constituent moieties—the oxane ring and the carboxylic acid—in modern drug design, exploring its potential applications and future directions for structure-activity relationship (SAR) studies. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, saturated oxygen-containing rings like oxane (tetrahydropyran) have emerged as highly valuable motifs. The incorporation of a tetrahydropyran ring can significantly enhance the physicochemical properties of a drug candidate, often improving aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1][2][3] This is attributed to the ring's polarity and its ability to act as a hydrogen bond acceptor, while its sp³-rich, three-dimensional nature allows for better navigation of chemical space compared to flat aromatic systems.[4]
The molecule 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid integrates this beneficial oxane scaffold with other key functional groups. The benzyloxy-phenyl moiety is a common feature in pharmacologically active molecules, and the carboxylic acid group provides a critical anchor for electrostatic interactions and hydrogen bonding with biological targets. The quaternary carbon at the 4-position creates a unique and rigid three-dimensional orientation of these functional groups, making it an intriguing scaffold for probing protein binding pockets. This guide offers an in-depth analysis of this compound, from its fundamental structure to its potential as a building block for next-generation therapeutics.
Chemical Structure and Properties
Molecular Architecture
4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid is a complex molecule featuring several key functional components:
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Oxane (Tetrahydropyran) Ring: A six-membered saturated heterocycle containing one oxygen atom, which imparts polarity and influences the molecule's conformation.
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Quaternary Carbon Center: The C4 position of the oxane ring is a fully substituted sp³ carbon, creating a sterically defined center that locks the relative orientation of the attached groups.
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Aromatic System: A 1,4-disubstituted phenyl ring serves as a rigid linker between the oxane core and the benzyloxy group.
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Benzyloxy Group: A benzyl ether that can participate in hydrophobic and π-stacking interactions. It can also serve as a protecting group for a phenol, which may be a key pharmacophore.
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Carboxylic Acid: A primary functional group for salt formation and strong hydrogen bonding, crucial for receptor binding and influencing solubility.[2]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-(Benzyloxy)phenyl)oxane-4-carbonitrile
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Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents). Wash the NaH with dry hexanes (3x) to remove the mineral oil and suspend the NaH in anhydrous N,N-dimethylformamide (DMF).
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Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-(benzyloxy)phenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. The formation of the sodium salt of the nitrile will be evident. Allow the mixture to stir at 0 °C for an additional 30 minutes.
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Cyclization: Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
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Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-(4-(benzyloxy)phenyl)oxane-4-carbonitrile.
Step 2: Synthesis of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid
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Hydrolysis Setup: To a round-bottom flask, add the 4-(4-(benzyloxy)phenyl)oxane-4-carbonitrile (1.0 equivalent) obtained from Step 1. Add a 1:1 mixture of concentrated sulfuric acid and water.
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Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).
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Work-up: Cool the reaction mixture in an ice bath. The product will often precipitate from the acidic solution. If not, slowly add cold water to induce precipitation.
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Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product as a crystalline solid.
Mechanistic Causality
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Choice of Base: Sodium hydride (NaH) is chosen as the base in Step 1 because it is a strong, non-nucleophilic base, ensuring complete deprotonation of the benzylic proton of the acetonitrile without competing in the subsequent alkylation reaction.
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Solvent: DMF is an ideal polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the carbanion and promoting the Sₙ2 reaction with bis(2-chloroethyl) ether.
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Hydrolysis Conditions: Strong acidic conditions and heat are necessary for the complete hydrolysis of the sterically hindered tertiary nitrile to a carboxylic acid. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.
Spectroscopic Characterization (Predicted)
Unambiguous structural confirmation requires a suite of spectroscopic analyses. The expected data for 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid are detailed below.
Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 6.9-7.5 ppm, multiplets); Benzylic CH₂ (δ ~5.1 ppm, singlet); Oxane CH₂ protons (δ 2.0-4.0 ppm, complex multiplets); Carboxylic acid OH (δ >10 ppm, broad singlet, may exchange with D₂O). [5][6][7] |
| ¹³C NMR | Carboxylic C=O (δ ~175-180 ppm); Aromatic carbons (δ ~115-160 ppm); Quaternary C4 (δ ~45-55 ppm); Benzylic CH₂ (δ ~70 ppm); Oxane carbons (δ ~35-70 ppm). [5][8] |
| IR Spectroscopy | Broad O-H stretch (carboxylic acid dimer, ~2500-3300 cm⁻¹); Sharp C=O stretch (~1700-1725 cm⁻¹); Aromatic C=C stretches (~1600, 1510 cm⁻¹); C-O stretches (ether & oxane, ~1250, 1100 cm⁻¹). [5][8] |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z ≈ 341.14 |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z ≈ 343.16; [M+Na]⁺ peak at m/z ≈ 365.14 |
Applications in Medicinal Chemistry and Drug Development
Strategic Value of the Scaffold
The structure of 4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid is not arbitrary; it represents a deliberate combination of motifs known to confer advantageous properties in a medicinal chemistry context.
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The Oxane Ring as a "Magic" Moiety: The tetrahydropyran ring is often used to replace less favorable groups like gem-dimethyl or carbonyls. [4][9]Its introduction can disrupt planarity, improve metabolic stability by blocking sites of oxidation, and enhance solubility, all of which are critical for advancing a lead compound. [1]* Carboxylic Acid as an Interaction Anchor: Carboxylic acids are one of the most common functional groups in approved drugs. They are excellent hydrogen bond donors and acceptors and can form strong, charge-assisted salt bridges with basic residues like arginine or lysine in a protein's active site.
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The Aryl-Ether Linkage: The benzyloxy-phenyl group provides a large, semi-rigid hydrophobic region for van der Waals and π-stacking interactions. The ether linkage offers more conformational flexibility than a biphenyl system and is a common feature in many bioactive compounds. [10]
Potential Therapeutic Applications and Future Directions
While the specific biological activity of this compound is not widely reported, its structure suggests it could serve as a valuable scaffold or lead compound in several therapeutic areas. Heterocyclic carboxylic acids are key components in drugs targeting enzymes, ion channels, and receptors. [11][12] Future research should focus on structure-activity relationship (SAR) studies to explore the potential of this scaffold. Modifications could include:
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Aryl Ring Substitution: Introducing electron-withdrawing or donating groups onto either phenyl ring to modulate electronic properties and explore new interactions.
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Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic groups like a tetrazole or hydroxamic acid to fine-tune pKa and improve cell permeability.
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Linker Modification: Altering the benzyloxy linker, for example, by changing its length or rigidity.
Caption: Potential vectors for Structure-Activity Relationship (SAR) exploration.
Conclusion
4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid is a thoughtfully designed molecule that embodies several key principles of modern medicinal chemistry. Its synthesis is achievable through robust and scalable chemical transformations. The combination of a property-enhancing oxane ring, a rigid quaternary center, and key interaction-mediating functional groups makes it a highly attractive scaffold. This technical guide provides the foundational knowledge—from synthesis to potential application—required for scientists to leverage this compound in their research and development endeavors, paving the way for the discovery of novel and effective therapeutic agents.
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